molecular formula C7H6Cl3N B2411452 2,4,6-Trichloro-3,5-dimethylpyridine CAS No. 98274-04-5

2,4,6-Trichloro-3,5-dimethylpyridine

Cat. No. B2411452
CAS RN: 98274-04-5
M. Wt: 210.48
InChI Key: YXQGFVYUGULKAT-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3,5-dimethylpyridine (also known as TCDP) is a chemical compound that has gained attention in scientific research due to its unique properties. TCDP belongs to the family of pyridine compounds and is known for its ability to selectively inhibit the growth of certain microorganisms.

Scientific Research Applications

Synthesis of Triarylpyridines

2,4,6-Triarylpyridines have wide-ranging biological and pharmaceutical properties, such as anticonvulsant, anesthetic, antimalarial, and vasodilator effects. They also find use in agro-chemicals as pesticidal, fungicidal, and herbicidal agents. In supramolecular chemistry, certain pyridines are utilized due to their π-stacking ability. Additionally, the triarylpyridine nucleus is structurally similar to photosensitizers used in photodynamic cancer therapy. A variety of synthesis methods exist, including a solvent-free synthesis using 1,3-Dibromo-5,5-dimethylhydantoin as a catalyst under solvent-free conditions (Maleki, 2015).

Cycloaddition Reactions

2,4,6-Triazido-3,5-dichloropyridine, derived from pentachloropyridine and sodium azide, undergoes cycloaddition reactions with various compounds. This process illustrates the reactivity and potential for generating diverse chemical structures (Chapyshev, 1999).

Hydrogallation in Gallium Hydride Complexes

A study on gallium hydride complexes of 3,5-Dimethylpyridine revealed insights into dehydrogenative Ga−Ga coupling and hydrogallation processes. These findings contribute to understanding the chemical behavior of these complexes in various reactions (Nogai & Schmidbaur, 2004).

Influence of Substituent Steric Strain on Pnictazane Oligomers

Research on 2,4,6-trichloro-cyclo-2,4,6-triarsa-1,3,5-triazanes, derived from 2,4-dichloro-1,3-diaryl-cyclo-2,4-diarsa-1,3-diazanes, shows the effect of substituent steric strain on the relative stability of these oligomers. This study contributes to the broader understanding of cyclopnictazane chemistry (Burford et al., 2005).

Polymerization Processes

2,6-Dimethylpyridine plays a crucial role in living cationic polymerization of vinyl monomers. Its structure and properties significantly influence the polymerization process and the nature of the resulting polymers (Higashimura et al., 1989).

Control of Regioselectivity in Chemical Reactions

The addition of 2,4,6-trimethylphenol to 2,4-dichloro-3,6-dimethylpyridine showcases how regioselectivity in chemical reactions can be controlled by selecting appropriate catalysts and solvents. This is essential in the synthesis of specific chemical compounds (Ruggeri et al., 2008).

Structural Characterization

The study of 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine offers insights into the crystal structures of these compounds. Understanding their molecular arrangement is crucial for developing new materials and pharmaceuticals (Pugh, 2006).

Future Directions

: ChemScene LLC - 2,4,6-Trichloro-3,5-dimethylpyridine : CAS Common Chemistry - 2,4,6-Trichloro-3,5-dimethylpyridine : Process for the preparation of 2,4,6-trichloropyrimidine : CymitQuimica - 2,4,6-Trichloro-3,5-dimethylpyridine

properties

IUPAC Name

2,4,6-trichloro-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c1-3-5(8)4(2)7(10)11-6(3)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQGFVYUGULKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1Cl)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-3,5-dimethylpyridine

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